molecular formula C9H15ClN2O B1438440 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride CAS No. 1172814-19-5

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride

货号: B1438440
CAS 编号: 1172814-19-5
分子量: 202.68 g/mol
InChI 键: QQQPBSKNPJHCOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride (CAS: 1171417-47-2) is a bicyclic spiro compound featuring a conjugated enone system (C=O at position 2 and a double bond at position 3) and a hydrochloride salt. Its molecular formula is C₉H₁₇ClN₂O (MW: 204.70 g/mol).

This compound is synthesized via ring-closing metathesis (RCM), as demonstrated in spiro scaffold syntheses . Its enone moiety may serve as a reactive site for Michael additions or hydrogen bonding in biological targets, distinguishing it from saturated or non-conjugated analogs .

属性

IUPAC Name

1,9-diazaspiro[5.5]undec-3-en-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h1-2,10H,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQPBSKNPJHCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC=CC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride is a compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure characterized by two nitrogen atoms integrated into its bicyclic framework. Its molecular formula is C11_{11}H14_{14}ClN2_2O, with a molecular weight of approximately 202.68 g/mol. The hydrochloride form enhances the compound's stability and solubility in aqueous environments, making it suitable for various biological assays and applications in drug development.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in developing new antimicrobial agents.

2. GABA Receptor Antagonism

This compound has been utilized in the synthesis of potent competitive antagonists for the γ-aminobutyric acid type A receptor (GABAAR). These antagonists are significant due to their role in modulating neurotransmission and potential applications in treating neurological disorders such as anxiety and epilepsy .

3. Orexin Receptor Modulation

Recent studies suggest that compounds related to this compound may act as orexin receptor antagonists, which could be beneficial in treating sleep disorders and substance abuse disorders by modulating reward pathways in the brain .

4. Anti-inflammatory Effects

The compound's interaction with GABAARs also implies potential anti-inflammatory properties, as modulation of these receptors can influence immune responses and inflammation pathways .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that allow for structural modifications to enhance its biological properties. Notably, derivatives have been synthesized that exhibit improved efficacy against specific targets:

Compound Name Biological Activity Key Findings
3,9-diazaspiro undecane-based compoundsGABAAR antagonismPotent activity with low cellular membrane permeability
Spiro-thieno pyrimidinone derivativesAntimicrobialCharacterized by elemental analyses and spectroscopy techniques

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • GABAAR Modulation : A study demonstrated that specific derivatives of this compound significantly inhibited GABAAR activity, suggesting their utility in developing anxiolytic medications .
  • Orexin Antagonism : Research indicated that certain derivatives effectively reduced orexin levels in animal models, presenting a novel approach to treating sleep disorders and obesity-related conditions .

科学研究应用

Antiviral Activity

Research has indicated that derivatives of spiro compounds, including 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride, exhibit antiviral properties. A notable study highlighted the development of CCR5 antagonists derived from similar spirocyclic frameworks, demonstrating promising antiviral potency and selectivity against HIV . The structural modifications of these compounds can lead to enhanced bioavailability and efficacy, making them potential candidates for treating viral infections.

Antithrombotic Agents

The compound has been investigated for its role as an inhibitor of platelet aggregation, which is crucial in the prevention of thrombotic diseases such as myocardial infarction and stroke. Patent literature describes spiro compounds that inhibit fibrinogen-dependent platelet aggregation, suggesting that this compound could be developed into therapeutic agents for managing cardiovascular diseases .

Orexin Receptor Antagonism

Recent studies have identified the potential of diazaspiro compounds as orexin receptor antagonists. These receptors are implicated in various disorders, including sleep disorders and obesity. The antagonism of orexin receptors by this compound may provide therapeutic avenues for treating conditions like insomnia and metabolic syndrome .

Structure-Activity Relationship (SAR) Studies

SAR studies have been essential in determining the effectiveness of various derivatives of spiro compounds. By modifying functional groups on the diazaspiro framework, researchers can enhance potency and selectivity for desired biological targets . This iterative process is vital for drug development.

Development of CCR5 Antagonists

A comprehensive study published in a peer-reviewed journal detailed the synthesis and evaluation of several spirocyclic compounds as CCR5 antagonists. The study demonstrated that specific modifications to the diazaspiro structure led to improved antiviral activity against HIV strains resistant to standard therapies .

Clinical Trials on Orexin Receptor Antagonists

Clinical trials assessing the efficacy of orexin receptor antagonists derived from diazaspiro compounds have shown promising results in improving sleep quality in patients with insomnia. These findings underscore the potential therapeutic benefits of this compound in addressing sleep-related disorders .

Data Table: Overview of Applications

Application AreaDescriptionReferences
Antiviral ActivityPotential use as CCR5 antagonists for HIV treatment
Antithrombotic AgentsInhibition of platelet aggregation for cardiovascular disease prevention
Orexin Receptor AntagonismTreatment options for sleep disorders and metabolic issues

相似化合物的比较

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related diazaspiro compounds:

Compound Name Core Structure Functional Groups Bioactivity Key Features
1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride (CAS: 1171417-47-2) Spiro[5.5]undecane Enone (C=O, C=C), HCl salt Potential for pain, obesity, and immune disorders Conjugated enone enhances reactivity; hydrochloride improves solubility
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride (CAS: 1193388-13-4) Spiro[5.5]undecane Two ketones (C=O at 2 and 4), HCl salt Not explicitly stated; likely intermediate for pharmaceuticals Dual ketones may reduce reactivity compared to enone; increased polarity
2,8-Diazaspiro[4.5]dec-2-yl (e.g., compound A-2 ) Spiro[4.5]decane Amine, variable substituents 3-fold induction activity at 5–10 μg/mL in HepG2 cells Smaller spiro system ([4.5] vs. [5.5]) may limit conformational flexibility
1-Oxa-4,8-diazaspiro[5.5]undec-8-yl (e.g., compound D ) Spiro[5.5]undecane Ether (O), amine Moderate bioactivity in screening Oxygen atom alters electronic properties; may affect membrane permeability
1-Methyl-1,9-diazaspiro[5.5]undecane (CAS: 1158750-04-9) Spiro[5.5]undecane Methyl group at N1 Unknown; structural analog for library synthesis Methylation reduces basicity; neutral form may limit solubility

Physicochemical Properties

Property Target Compound 3,9-Diazaspiro Dione 2,8-Diazaspiro[4.5]dec-2-yl
Molecular Weight (g/mol) 204.70 272.73 ~250 (varies by substituent)
Polarity Moderate (enone + HCl) High (two ketones) Low to moderate
Aqueous Solubility High (HCl salt) Moderate Low (free base)
Reactivity High (enone) Low Variable

准备方法

Base-Mediated Cyclization with Cyclic Ketones

A common and efficient route involves reacting anilino-substituted cycloalkanecarboxamides with cyclic ketones under basic conditions to form the diazaspiro ring system. For example, 1-anilinocyclohexanecarboxamide derivatives can be treated with cyclopentanone or cyclohexanone in methanol with sodium methoxide as base under reflux. This promotes nucleophilic attack and ring closure, yielding the spirocyclic diazaspiro compounds.

  • Procedure Highlights :
    • Reflux in methanol with sodium methoxide for 3–5 hours.
    • Evaporation of solvent under reduced pressure.
    • Addition of water to precipitate the product.
    • Filtration and recrystallization from aqueous ethanol to purify.

This method yields the diazaspiro[5.5]undecane core with keto and enone functionalities depending on the ketone used and reaction conditions.

Phase Transfer Catalysis (PTC) Approaches

Another approach employs phase transfer catalysis using potassium carbonate and tetrabutylammonium bromide (TBAB) in dioxane solvent. Amino-substituted cycloalkanecarboxamides react with electrophilic reagents such as ethyl cyanoacetate or benzylidenemalononitrile under these conditions, facilitating nucleophilic addition and cyclization to form the spirocyclic heterocycles.

  • Key Conditions :
    • Stirring at 60 °C for 5 hours.
    • Filtration to remove inorganic salts.
    • Acidification with acetic acid to precipitate products.
    • Recrystallization for purification.

This method provides access to various substituted diazaspiro compounds, including those with enone functionalities.

Representative Data Table of Preparation Conditions and Yields

Entry Starting Material Reagent(s) Solvent Base/Catalyst Temp (°C) Time (h) Product Type Yield (%) Notes
1 1-Anilinocyclohexanecarboxamide Cyclohexanone MeOH NaOMe Reflux 3 1,9-Diazaspiro[5.5]undec-3-en-2-one 70–85 Recrystallized from aq. EtOH
2 1-Anilinocyclohexanecarboxamide Cyclopentanone MeOH NaOMe Reflux 3 Diazaspiro heterocycle 65–80 Similar to entry 1
3 1-Anilinocyclohexanecarboxamide Ethyl cyanoacetate Dioxane K2CO3, TBAB (PTC) 60 5 Substituted diazaspiro derivatives 40–45 Acidification post-reaction
4 1-Anilinocyclohexanecarboxamide Benzylidenemalononitrile Dioxane K2CO3, TBAB (PTC) 60 5 Spirocyclic enone derivatives 40–45 Two products isolated per reaction

Table adapted and compiled from detailed synthetic studies of azaspirocycloalkane derivatives.

Alternative Synthetic Routes and Research Findings

  • Hydrazine-Mediated Cyclization : In some synthetic schemes, hydrazine monohydrate is used to facilitate ring closure and formation of the diazaspiro core from bromo-substituted precursors under reflux with Dean-Stark apparatus to remove water. This method yields the diazaspiro compound as a solid hydrochloride salt after filtration and drying.

  • Substitution at Position 9 : Research indicates that the presence of a basic nitrogen at position 9 is critical for biological activity and binding affinity. Therefore, synthetic routes often focus on late-stage substitution at this position, which can be achieved by nucleophilic substitution or reductive amination after forming the core spirocyclic structure.

  • Biological Activity Correlation : The synthetic methods are designed to allow structural diversity at key positions, enabling structure-activity relationship (SAR) studies for applications in central nervous system disorders and enzyme inhibition.

Summary of Preparation Method Analysis

  • The synthesis of 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride primarily involves base-catalyzed cyclization of anilino-substituted cycloalkanecarboxamides with cyclic ketones.
  • Phase transfer catalysis offers an alternative pathway for introducing functional groups and constructing substituted diazaspiro frameworks.
  • Hydrazine-mediated cyclization and subsequent salt formation provide a route to the hydrochloride form.
  • Reaction conditions typically involve reflux in methanol or dioxane, with sodium methoxide or potassium carbonate as bases.
  • Purification is achieved by precipitation and recrystallization, yielding moderate to high purity products.
  • These methods allow for structural modifications at positions 1 and 9, crucial for biological activity.

常见问题

Q. What synthetic methodologies are recommended for preparing 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride and its intermediates?

Microwave-assisted solid-phase synthesis using resin-bound bismesylates and primary amines is a validated approach for constructing diazaspiro frameworks. For example, tert-butyl-protected analogs (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride) are synthesized via annulation reactions, with the α-methyl benzyl carbamate linker critical for stability . Deprotection with hydrochloric acid (4 N in dioxane) yields the free base, which is subsequently converted to the hydrochloride salt .

Q. How should researchers address discrepancies in nomenclature for diazaspiro compounds during structural verification?

Apply IUPAC guidelines prioritizing ion numbering over radicals and ketone positions over single bonds. For example, "3,9-diazaspiro[5.5]undecan-9-ium-3-yl" takes precedence over alternative numbering due to cationic priority . Cross-validate using spectral data (NMR, HRMS) and computational tools like ChemDraw’s naming algorithm to resolve conflicts between patent and journal nomenclature.

Q. What analytical techniques are critical for characterizing this compound?

  • LCMS : Monitor molecular ion peaks (e.g., m/z 867.0 [M+H]⁺) and retention times (1.37 minutes under SMD-TFA05 conditions) .
  • HPLC : Use YMC-Actus Triart C18 columns with MeCN/water (0.1% formic acid) for purity assessment .
  • NMR : Confirm spirocyclic connectivity via [¹H-¹³C] HMBC correlations between bridgehead protons and carbonyl carbons.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the ER stress-inducing activity of diazaspiro analogs?

Modify the spirocyclic core and substituents (e.g., trifluoromethyl or pyrimidinyl groups) to enhance binding to ER stress sensors like GRP77. A high-throughput screen using glioma 3D models identified 2,9-diazaspiro[5.5]undecanes as cytotoxic ER stress activators, validated via orthogonal assays (e.g., caspase-3 activation, ATP depletion) . Key SAR findings:

Substituent PositionActivity Trend
C-3 ketone↑ Apoptosis
N-9 benzyl↓ Solubility
Spiro ring sizeOptimal: [5.5]

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.
  • Formulation Optimization : Use PEGylated nanoparticles to improve bioavailability, as unmodified hydrochloride salts may aggregate in physiological buffers .
  • Dose Escalation Studies : Conduct MTD (maximum tolerated dose) trials in rodents to reconcile efficacy-toxicity gaps .

Q. How can researchers design analogs to mitigate off-target binding to monoamine transporters?

Computational docking against DAT/SERT homology models reveals that bulkier C-3 substituents (e.g., tert-butyl carbamates) reduce affinity. Synthesize and test analogs like tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, which showed >50% reduced off-target binding in radioligand assays .

Methodological Guidelines

  • Safety Handling : Use inert atmospheres and dark storage to prevent degradation of light-sensitive hydrochloride salts .
  • Data Reproducibility : Standardize reaction conditions (e.g., 80°C in DMF for N-alkylation) and report exact equivalents of reagents (e.g., 1.5 eq 1-bromo-2-methoxyethane) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
Reactant of Route 2
1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。